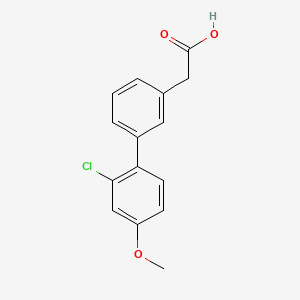

3-(2-Chloro-4-methoxyphenyl)phenylacetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[3-(2-chloro-4-methoxyphenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-19-12-5-6-13(14(16)9-12)11-4-2-3-10(7-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVVTJZPQITTCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=CC(=C2)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718577 | |

| Record name | (2'-Chloro-4'-methoxy[1,1'-biphenyl]-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345472-32-3 | |

| Record name | [1,1′-Biphenyl]-3-acetic acid, 2′-chloro-4′-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2'-Chloro-4'-methoxy[1,1'-biphenyl]-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with phenylacetic acid under specific conditions. One common method is the use of a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of solvents like DMF (dimethylformamide) and bases such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a methoxyphenyl derivative.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

Oxidation: Formation of 3-(2-Chloro-4-methoxyphenyl)benzoic acid.

Reduction: Formation of 3-(4-methoxyphenyl)phenylacetic acid.

Substitution: Formation of 3-(2-Amino-4-methoxyphenyl)phenylacetic acid.

Wissenschaftliche Forschungsanwendungen

3-(2-Chloro-4-methoxyphenyl)phenylacetic acid is utilized in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to the active sites of these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs of phenylacetic acid derivatives include:

- Trifluoromethoxy (-O-CF₃) groups (as in ) increase electronegativity and lipophilicity more significantly than methoxy (-OCH₃), impacting solubility and membrane permeability.

Physicochemical Properties

Lipophilicity and solubility trends are critical for bioavailability:

- The target compound’s chloro and methoxy groups likely increase logP compared to unsubstituted phenylacetic acid, reducing water solubility but enhancing membrane permeability.

Biologische Aktivität

3-(2-Chloro-4-methoxyphenyl)phenylacetic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid can be represented as follows:

The biological activity of 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid is primarily attributed to its interaction with various biological targets. Notably, it may influence the following pathways:

- GABAergic Pathway : Similar compounds have shown activity as partial agonists at GABA A receptors, modulating neuronal excitability.

- Anti-inflammatory Activity : Compounds with similar structures have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid on various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (lung cancer) | 12.5 | |

| MCF-7 (breast cancer) | 15.0 | |

| HeLa (cervical cancer) | 10.0 |

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing non-malignant cells.

Antimicrobial Activity

In addition to its antiproliferative properties, the compound has also been assessed for antimicrobial activity against various pathogens. The findings are presented in Table 2.

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Candida albicans | 20 |

The compound demonstrated significant antimicrobial activity, suggesting potential applications in treating infections.

Case Study 1: Anticancer Properties

In a study evaluating the anticancer properties of phenylacetic acid derivatives, researchers found that 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid significantly inhibited the growth of A549 cells through apoptosis induction. The study utilized flow cytometry and Western blot analysis to confirm apoptosis markers, including increased levels of cleaved caspase-3 and PARP .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated that treatment with the compound reduced edema and inflammatory cytokine levels, supporting its role as a potential therapeutic agent for inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid in laboratory settings?

- Methodological Answer: The compound can be synthesized via Suzuki–Miyaura cross-coupling reactions, leveraging palladium catalysts to couple aryl halides with boronic acids. For halogenated derivatives like 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid, careful optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) is critical to achieve high yields. Post-synthetic purification via column chromatography or recrystallization ensures purity .

Q. Which analytical techniques are optimal for structural elucidation and purity assessment?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and stereochemistry. High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity, while Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) provides high-resolution mass data for structural validation. Differential Scanning Calorimetry (DSC) can assess thermal stability .

Q. How do substituents (e.g., chloro and methoxy groups) influence the compound’s stability and reactivity?

- Methodological Answer: Electron-withdrawing groups like chloro enhance electrophilic reactivity, while methoxy groups (electron-donating) stabilize intermediates via resonance. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation tests) reveal susceptibility to hydrolysis or oxidation. Computational modeling (DFT) predicts reactive sites and degradation pathways .

Advanced Research Questions

Q. How can researchers design experiments to study solute-binding protein interactions with this compound?

- Methodological Answer: Fluorescence Thermal Shift (FTS) assays measure protein-ligand binding by monitoring thermal denaturation. Structural genomic context analysis identifies candidate proteins (e.g., phenylacetic acid-binding proteins). Isothermal Titration Calorimetry (ITC) quantifies binding affinities, while X-ray crystallography or Cryo-EM resolves interaction mechanisms at atomic resolution .

Q. What strategies resolve contradictions in metabolic pathway data for phenylacetic acid derivatives?

- Methodological Answer: Multi-omics integration (metabolomics, transcriptomics) identifies discrepancies in pathway flux. Isotopic labeling (e.g., ¹³C-phenylacetic acid) tracks metabolite turnover, while enzyme inhibition studies (e.g., phenylacetate-CoA ligase knockouts) validate rate-limiting steps. Cross-species comparisons (human/mouse) control for confounding factors like diet and genetic variability .

Q. How can reaction conditions be optimized for halogenated phenylacetic acid derivatives?

- Methodological Answer: Design of Experiments (DoE) frameworks (e.g., response surface methodology) systematically vary parameters (solvent, catalyst, temperature). Real-time reaction monitoring via in-situ FTIR or Raman spectroscopy detects intermediate formation. Green chemistry principles (e.g., aqueous micellar catalysis) improve scalability and reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.